molecular formula C24H39N11O14 B14273214 Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine CAS No. 181701-44-0

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine

Cat. No.: B14273214
CAS No.: 181701-44-0
M. Wt: 705.6 g/mol
InChI Key: TWPMVYGGEODHEW-STQMWFEESA-N
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Description

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine and serine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with modified properties.

Scientific Research Applications

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-serine: A simpler peptide with fewer glycine residues.

    Glycylglycyl-L-serine: Contains two glycine residues and one serine residue.

    Glycylglycylglycyl-L-serine: Contains three glycine residues and one serine residue.

Uniqueness

Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine and serine residues, which may confer specific structural and functional properties not found in shorter peptides.

Properties

CAS No.

181701-44-0

Molecular Formula

C24H39N11O14

Molecular Weight

705.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H39N11O14/c25-1-14(38)26-2-15(39)27-5-18(42)31-8-21(45)34-12(10-36)23(47)33-7-20(44)30-4-17(41)28-3-16(40)29-6-19(43)32-9-22(46)35-13(11-37)24(48)49/h12-13,36-37H,1-11,25H2,(H,26,38)(H,27,39)(H,28,41)(H,29,40)(H,30,44)(H,31,42)(H,32,43)(H,33,47)(H,34,45)(H,35,46)(H,48,49)/t12-,13-/m0/s1

InChI Key

TWPMVYGGEODHEW-STQMWFEESA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

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